actinomycin D

Description

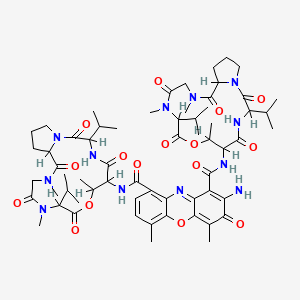

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJURFGZVJUQBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H86N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble at 50 °F (NTP, 1992), 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether., In water, 4.0X10+4 mg/L at 10 °C | |

| Details | Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970) | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970) | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bright red crystalline powder, Yellow lyophilized powder. /Cosmegen/ | |

CAS No. |

50-76-0 | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dactinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

467 to 469 °F (decomposes) (NTP, 1992), Melts between 245 and 248 dec C with decomposition. | |

| Details | Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970) | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970) | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Action of Actinomycin D

DNA Intercalation Modalities

The binding of actinomycin (B1170597) D to DNA is a complex process involving the insertion of its planar phenoxazone ring between DNA base pairs and the positioning of its two cyclic pentapeptide side chains within the DNA minor groove. researchgate.netnih.govoup.com

The core of actinomycin D's interaction with double-stranded DNA (dsDNA) is the intercalation of its planar tricyclic phenoxazone ring system between the base pairs. researchgate.netoup.com This insertion causes a significant distortion of the DNA structure, including unwinding and bending of the helix. nih.govoup.com The phenoxazone ring stacks between adjacent base pairs, leading to a stable complex that physically obstructs the progression of enzymes like RNA polymerase along the DNA template, thereby inhibiting transcription. acs.orgnih.gov

This compound exhibits a strong preference for intercalating at 5'-GpC-3' (guanine-cytosine) sequences in dsDNA. nih.govnih.govpnas.org This specificity is a hallmark of its interaction and is crucial for its biological activity. The two cyclic pentapeptide chains of this compound fit into the minor groove of the DNA helix, where they form specific hydrogen bonds with the guanine (B1146940) bases of the GpC step. nih.govnih.gov Specifically, the threonine residues within the pentapeptide chains play a critical role in recognizing and binding to the guanine bases. pnas.orgnih.gov

While the GpC sequence is the canonical high-affinity binding site, research has demonstrated that this compound can also bind to other, "atypical" DNA sequences. rsc.org Studies have shown that this compound can interact with d(GpG) and d(GpGpG) steps, albeit with different thermodynamic and kinetic profiles compared to the GpC site. rsc.org Furthermore, strong binding has been observed in sequences lacking a GpC site altogether, suggesting alternative binding modes. For instance, the duplex [d(CGTCGACG)]2 has been shown to bind this compound strongly. nih.gov In some cases, the binding to atypical sequences can induce significant conformational changes in the DNA, such as nucleotide flipping. nih.govnih.gov

The thermodynamic and kinetic parameters of this compound binding are highly sensitive to the DNA sequence, not only at the intercalation site but also in the flanking regions. rsc.orgnih.gov Subtle changes in the DNA sequence can lead to significant alterations in the binding mechanism. For example, the interaction with some native DNAs is primarily entropy-driven, while binding to other sequences can be characterized by a large favorable binding enthalpy. rsc.org The kinetics of binding and dissociation are also strongly sequence-dependent, with some sites exhibiting slow association and dissociation rates, which is thought to be a factor in the drug's potent biological activity. oup.comnih.gov

| DNA Sequence Motif | Binding Affinity (Kd) | Thermodynamic Driver | Kinetic Profile |

| 5'-TGCA-3' | High | Entropy-driven | Slow dissociation |

| 5'-CGCG-3' | Moderate | - | Faster dissociation than TGCA |

| 5'-GGCC-3' | Weak | - | Rapid dissociation |

| d(CGTCGACG)₂ | High (cooperative) | - | Aberrant spectroscopic behavior |

| 5'-(T(G)nT)-3' (n=2,3) | High | Enthalpy-driven | Complex dissociation |

In addition to its well-characterized binding to dsDNA, this compound can also interact with single-stranded DNA (ssDNA). acs.orgoup.com This binding is not random but shows a preference for sequences that can form secondary structures, such as hairpins. acs.orgnih.gov this compound can bind to and stabilize metastable hairpin structures within ssDNA. acs.orgnih.gov This interaction is sequence-selective, and the stability of the drug-hairpin complex is influenced by the composition of both the stem and the loop of the hairpin. researchgate.net The binding to ssDNA and hairpin structures has been implicated as another mechanism by which this compound can inhibit transcription, particularly by enzymes that utilize a single-stranded template, such as reverse transcriptase. acs.org

| ssDNA Structure | Binding Affinity (Kd) | Effect of Binding |

| Hairpin from 5'-AAAAAAATAGTTTTAAATATTTTTTT-3' | 0.22 µM | Stabilization of hairpin |

| Hairpin stem without loop | 2.6 µM | Reduced affinity |

| Hairpin from 5'-GGATACCCCCGTATCC-3' | 6.8 µM | - |

| Hairpin from 5'-ATATACCCCCGTATAT-3' | 0.74 µM | Increased affinity with terminal G replacement |

| ssDNA with 5'-TAGT-3' site | High affinity | Inhibition of DNA polymerases |

Hemi-intercalation Model for Single-Stranded DNA Interaction

Beyond its classical intercalation into double-stranded DNA, this compound exhibits a distinct mode of interaction with single-stranded DNA (ssDNA). nih.gov This interaction is described by a hemi-intercalation model, which has been investigated using fluorescence spectroscopy, 1H NMR spectroscopy, and molecular modeling. nih.gov

Studies have revealed sequence specificity in this binding, with a preference for sites containing an AGT sequence. nih.gov The formation of a stable complex is dependent on the length of the oligonucleotide, requiring a minimum of 14 bases for effective binding. nih.gov The hemi-intercalation model posits that the planar phenoxazone ring of this compound inserts itself between the adenine (A) and guanine (G) purine bases of the ssDNA. nih.gov This model is supported by comparisons of measured chemical shifts with those estimated from ring-current calculations, providing strong evidence for this novel form of interaction. nih.gov

Interaction with Oncogenic Promoter G-Quadruplex DNA

A significant aspect of this compound's anticancer activity involves its interaction with G-quadruplex DNA structures located in the promoter regions of oncogenes, such as c-Myc. nih.govresearchgate.netacs.orgacs.org G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. acs.org By binding to these structures, this compound can repress the expression of the associated oncogene, revealing a novel mechanism for its therapeutic effects. nih.govresearchgate.netacs.orgh1.co This interaction has been shown to selectively inhibit the elongation of oligonucleotides containing the c-Myc promoter G-quadruplex sequence in PCR-stop assays. nih.govacs.orgacs.org

Surface End Stacking Interaction with G-Quadruplex

Spectroscopic studies, including UV-visible absorbance and circular dichroism, indicate that this compound interacts with G-quadruplex DNA via a surface end stacking mechanism. nih.govresearchgate.netacs.orgacs.org In this model, the phenoxazone ring of the this compound molecule stacks onto the external G-tetrad, which is the planar arrangement of four guanine bases that characterizes the G-quadruplex structure. nih.govdrugbank.comacs.org This mode of binding is distinct from classical intercalation, where the molecule would insert itself between the base pairs or G-tetrads. nih.gov The observed hypochromicity in the UV-visible spectrum of this compound upon binding, without a significant bathochromic shift, supports the stacking interaction between the phenoxazone ring and a guanine at the end surface of the G-quartet. acs.org

Table 1: Biophysical Data for this compound Interaction with Human Telomeric G-Quadruplex DNA

| Parameter | Value | Cationic Form |

|---|---|---|

| Intrinsic Association Constant (Ka) | ~2 x 105 M-1 (strand) | Na+ and K+ |

| Molecularity (ActD:DNA) | 2:1 | Na+ and K+ |

| Binding Enthalpy (ΔH) | ~ -7 kcal/mol | Na+ and K+ |

| Melting Temperature (Tm) - Free DNA | ~60 °C | Na+ |

| Melting Temperature (Tm) - Free DNA | ~68 °C | K+ |

This table summarizes data on the binding of this compound to human telomeric G-quadruplex DNA, showing that the interaction is enthalpically driven and results in significant thermal stabilization of the G-quadruplex structure in the presence of both sodium and potassium ions. nih.govdrugbank.comacs.org

Induction of Mixed-Type Conformation in G-Quadruplex

The binding of this compound to a G-quadruplex can induce conformational changes in the DNA structure. nih.govresearchgate.netacs.orgacs.org Specifically, circular dichroism studies have shown that the interaction leads to the formation of a mixed-type conformation of the G-quadruplex. nih.govresearchgate.netacs.orgacs.org For instance, when this compound binds to the sodium (Na+) form of the human telomeric G-quadruplex, it induces a structural change. nih.gov The resulting conformation's circular dichroism spectrum more closely resembles that of the potassium (K+) isoform, suggesting a ligand-induced conformational switch. nih.gov This indicates that this compound does not simply bind to a pre-existing structure but can actively remodel the G-quadruplex conformation, leading to ligand-bound complexes with similar structural properties and stabilities, regardless of the initial cationic form. nih.govdrugbank.com

Transcriptional Inhibition by this compound

The primary and most widely studied biological effect of this compound is the inhibition of transcription. nih.govacs.orgresearchgate.netembopress.org This is a direct consequence of its binding to DNA, which interferes with the action of enzymes crucial for RNA synthesis. nih.govresearchgate.netacs.org

Inhibition of DNA-Dependent RNA Polymerase Activity

This compound is a potent inhibitor of DNA-dependent RNA polymerase. nih.govacs.org It achieves this by intercalating into DNA, forming a stable this compound-DNA complex. nih.gov This complex acts as a physical barrier, preventing the unwinding of the DNA double helix, a step that is essential for RNA polymerase to read the genetic template. nih.gov By obstructing the template, this compound effectively halts the activity of the polymerase enzyme. nih.govacs.org While it is a general inhibitor of transcription, some studies note that at low concentrations, it can preferentially inhibit RNA Polymerase I, which is responsible for ribosomal RNA (rRNA) transcription. tandfonline.com

Blocking RNA Chain Elongation

The mechanism of transcriptional inhibition by this compound primarily involves the blockage of RNA chain elongation. cellsignal.comresearchgate.net Rather than preventing the initiation of transcription, this compound interferes with the movement of the RNA polymerase along the DNA template. researchgate.netnih.gov It is proposed that this compound binds to a premelted DNA conformation that exists within the transcriptional complex. researchgate.netnih.gov This binding immobilizes the complex, thereby physically obstructing the progression of the elongating RNA polymerase and halting the synthesis of the growing RNA chain. researchgate.netnih.gov While initiation of DNA replication is also sensitive to this compound, chain elongation during DNA synthesis appears to be relatively insensitive. nih.gov

Interference with Transcription Initiation Complex

This compound is a well-established inhibitor of transcription in both prokaryotic and eukaryotic organisms. letstalkacademy.com Its primary mechanism of action involves the direct binding to DNA, which in turn obstructs the progression of RNA polymerase. letstalkacademy.comyoutube.com The compound intercalates its planar phenoxazone ring system between the base pairs of the DNA double helix, particularly at GpC (guanine-cytosine) sequences. nih.govnih.gov This binding event is stabilized by the two cyclic pentapeptide lactone chains of this compound, which fit into the minor groove of the DNA. nih.govresearchgate.net

This stable this compound-DNA complex acts as a significant roadblock for the transcribing RNA polymerase. youtube.com As the polymerase moves along the DNA template, it encounters the intercalated drug, which physically prevents further elongation of the growing RNA chain. wisdomlib.orgresearchgate.net This leads to premature termination of transcription. youtube.com Research suggests that this compound binds to a "premelted" or conformationally flexible DNA state that is believed to exist within the transcription complex, effectively trapping the complex and preventing the RNA polymerase from moving forward. wisdomlib.orgresearchgate.net By binding directly to the DNA template at the transcription initiation complex, this compound inhibits the activity of DNA-dependent RNA polymerase, thereby interfering with the transcription process and halting the synthesis of mRNA. medchemexpress.com

Preferential Inhibition of Nucleolar RNA Synthesis

A notable characteristic of this compound's activity is its potent and preferential inhibition of RNA synthesis within the nucleolus, the primary site of ribosome biogenesis. wisdomlib.org The synthesis of ribosomal RNA (rRNA) by RNA polymerase I in the nucleolus is particularly sensitive to low concentrations of this compound. wisdomlib.orgelifesciences.org This high sensitivity is likely due to the GC-rich nature of ribosomal DNA (rDNA) genes, which provides numerous high-affinity binding sites for this compound. elifesciences.org

The inhibition of rRNA synthesis is a critical aspect of this compound's biological effects. wisdomlib.org By stalling RNA polymerase I on the rDNA template, the drug triggers a response known as nucleolar stress. elifesciences.org This leads to the disassembly of the nucleolus and the redistribution of its protein components. elifesciences.orgresearchgate.net The profound impact on ribosome production disrupts protein synthesis, which is essential for rapidly proliferating cells. wisdomlib.org Indeed, the heightened demand for ribosomes in malignant cells may contribute to their increased sensitivity to this compound. wisdomlib.org Studies have shown a significant reduction in de novo RNA synthesis in the nucleoli of cells treated with this compound. researchgate.net

Differential Effects on mRNA Production and Stability

This compound is widely utilized in molecular biology as a tool to study mRNA stability. nih.gov By acutely blocking transcription, researchers can measure the decay rate of pre-existing mRNA molecules over time. nih.govoup.commrnabased-drug.com This technique, often referred to as an this compound chase assay, has been instrumental in understanding the post-transcriptional regulation of gene expression. mrnabased-drug.comresearchgate.net

The stability of different mRNA transcripts can vary significantly, and this compound treatment allows for the genome-wide analysis of these differences. oup.com For instance, studies have used this method to show that changes in mRNA abundance during cellular differentiation are correlated with alterations in their decay rates. oup.com It has also been employed to investigate whether the upregulation or downregulation of certain RNA-binding proteins affects the stability of viral mRNAs. nih.gov While this compound is a powerful tool for these studies, it is important to note that the method has potential caveats, as the abrupt halt in transcription can sometimes induce cellular stress responses that may indirectly affect mRNA decay. mrnabased-drug.com

The following table provides examples of how this compound chase experiments have been used to determine the half-lives of specific mRNAs in different cellular contexts.

| Cell Type | mRNA Transcript | Condition | Estimated Half-life |

| THP-1 cells | IL-8 | Untreated | 24 minutes |

| THP-1 cells | IL-8 | 1 hour post-PMA treatment | 42 minutes |

| THP-1 cells | TNF-α | Untreated | 17 minutes |

| THP-1 cells | TNF-α | Transient phase | 36 minutes |

| THP-1 cells | IL-1β | Untreated | 21 minutes |

| THP-1 cells | IL-1β | 1 hour post-PMA treatment | ~1 hour |

This table is generated based on data from a study on the stability of ARE-containing mRNAs in differentiating THP-1 cells. researchgate.net

Stabilization of Topoisomerase-DNA Cleavable Complexes

In addition to its direct interference with transcription, this compound has been shown to interact with topoisomerases, enzymes that resolve DNA topological problems during various cellular processes, including transcription. Specifically, this compound can stabilize the covalent complexes formed between topoisomerase I and DNA. pnas.orgnih.govnih.gov Topoisomerase I functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and relieve supercoiling, after which the break is resealed. pnas.org

This compound stabilizes the "cleavable complex," which is the intermediate state where the topoisomerase is covalently bound to the broken DNA strand. pnas.orgnih.govpnas.org By extending the half-life of this complex, the drug increases the frequency of single-strand breaks. nih.gov While it stabilizes this nicked intermediate, this compound does not appear to significantly alter the strand-passing ability of topoisomerase I. pnas.orgnih.gov This stabilization of topoisomerase I-DNA complexes is proposed to contribute to the drug's inhibition of transcription, particularly in the nucleolus where topoisomerase I is highly concentrated. nih.govnih.gov Some evidence also suggests that this compound can stimulate DNA cleavage by topoisomerase II. medchemexpress.eu

Other Proposed Molecular Mechanisms

Slow Dissociation from DNA Complexes

A key feature of the interaction between this compound and DNA is its slow dissociation kinetics. nih.govacs.org Once intercalated, the drug forms a very stable complex with DNA, which is characterized by a slow "off-rate." researchgate.netoup.com This slow dissociation is a significant factor in its potent biological activity, as the prolonged presence of the drug on the DNA template ensures a sustained blockage of transcription. nih.gov

The rate of dissociation can be influenced by the DNA sequence flanking the GpC binding site. For instance, it has been observed that this compound binds strongly and dissociates slowly from sites with flanking T/T mismatches. acs.org The slow kinetics of both association and dissociation are evident in single-molecule studies, where the non-equilibrium nature of the this compound-DNA complex can be observed. oup.com This prolonged residence time on the DNA is thought to be a crucial element of its molecular mechanism. nih.gov

Photodynamic Activity

This compound has been shown to exhibit photodynamic activity, meaning it can induce cellular damage upon exposure to light. nih.govnih.gov When bound to DNA, this compound can act as a photosensitizer. nih.govresearchgate.net Upon irradiation, the excited this compound molecule can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) such as superoxide radical anions. nih.govresearchgate.net

This photosensitization is greatly enhanced when this compound is bound to DNA. nih.govresearchgate.net The proposed mechanism involves an electron transfer from a DNA base to the excited drug molecule. nih.gov These findings suggest that the photodynamic properties of this compound could potentially be exploited for therapeutic applications, such as photodynamic therapy, or for cleaving DNA in a controlled manner. nih.govresearchgate.net

Free Radical Formation

This compound can undergo reductive metabolism, leading to the formation of free radical species. This process is considered a potential factor influencing its biological activity. nih.govmdpi.com Research has demonstrated that under anaerobic conditions, enzymatic systems can reduce this compound to a semiquinone-imine free radical. nih.gov

Conversely, in aerobic environments, the metabolism of this compound generates the superoxide anion radical through the reduction of molecular oxygen. nih.gov This production of reactive oxygen species (ROS) can induce oxidative stress, leading to an imbalance that can cause damage to cellular components. mdpi.commdpi.com One of the consequences of this oxidative stress is the acceleration of lipid oxidation, a process that can be measured by the increase in malondialdehyde (MDA) levels within cells. mdpi.com Studies have shown that treatment with this compound significantly increases MDA content in a concentration-dependent manner, indicating a disruption of the oxidative stress balance. mdpi.com

It is noteworthy that the interaction of this compound with DNA affects its metabolism. When this compound intercalates with DNA, it is no longer a suitable substrate for the enzymatic reduction that produces free radicals. This was observed when the addition of calf thymus DNA to a reaction system abolished the free radical signal produced by this compound. nih.gov

| Condition | Type of Free Radical Formed | Consequence |

| Anaerobic | Semiquinone-imine free radical | Cellular damage |

| Aerobic | Superoxide anion radical | Oxidative stress, Lipid oxidation |

Activation of Specific Intracellular Signaling Pathways

This compound exerts significant influence on cellular fate by activating specific intracellular signaling pathways that culminate in apoptosis, or programmed cell death. A key mechanism involves the activation of the RNase L enzyme. nih.govmdpi.com Upon activation by this compound, RNase L initiates a cascade of events beginning with the activation of Caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govmdpi.comnih.govnih.gov

The activation of the Caspase-3/PARP pathway further enables Rho-associated coiled-coil containing protein kinase 1 (ROCK-1). nih.govmdpi.com This signaling axis plays a crucial role in mediating the downstream effects of this compound. The activation of ROCK-1 contributes to membrane blebbing, a characteristic feature of apoptosis. mdpi.com

Simultaneously, the pathway leads to DNA cleavage and cell cycle arrest through the H2A.X/H2B-p21 axis. nih.govmdpi.com This results in irreversible DNA damage, ultimately leading to apoptosis. nih.govmdpi.com The entire cascade, from the initial activation of RNase L to the final execution of apoptosis, highlights a complex and coordinated cellular response to this compound. nih.govmdpi.com

This compound-Induced Signaling Cascade:

This compound

Activates RNase L

Induces Caspase-3/PARP activation

Enables ROCK-1 , leading to membrane blebbing

Mediates DNA cleavage and cell cycle arrest via the H2A.X/H2B-p21 axis

Results in irreversible DNA damage and apoptosis

Modulation of Cell Proliferation Regulatory Proteins

This compound influences cell proliferation by modulating key regulatory proteins, including those in the Raf/MEK/ERK signaling pathway. mdpi.com This pathway is crucial in regulating cell growth and proliferation. mdpi.com Treatment with this compound can lead to the activation of MAP kinases such as ERK. mdpi.com The Raf/MEK/ERK pathway can have profound effects on the sensitivity of cells to chemotherapeutic drugs. nih.gov

While direct and extensive research on this compound's specific modulation of Proliferating Cell Nuclear Antigen (PCNA) and Focal Adhesion Kinase (FAK) is not broadly detailed in the provided context, the known mechanisms of these proteins offer insight into potential interactions. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell motility, proliferation, and survival, often by mediating integrin-dependent signaling. mdpi.comnih.gov It is frequently overexpressed in various cancers and contributes to tumor progression. mdpi.com The kinase activity of FAK leads to signaling via pathways including the MAPK (ERK) pathway. nih.gov Given that this compound activates ERK, it is plausible that its effects on cell proliferation are at least partially mediated through the FAK-ERK signaling axis.

| Protein/Pathway | General Function in Cell Proliferation | Reported Modulation by this compound |

| Raf/MEK/ERK | Regulates cell growth, proliferation, and differentiation. | This compound can activate MAP kinases like ERK. mdpi.com |

| PCNA | Essential for DNA replication and repair. | No direct modulation by this compound is detailed in the provided search results. |

| FAK | Regulates cell adhesion, motility, proliferation, and survival. Signals through the MAPK/ERK pathway. | No direct modulation by this compound is detailed in the provided search results, but a functional link exists via ERK activation. |

Inhibition of Cell Wall and Membrane Component Synthesis (in bacteria)

This compound exhibits antibacterial activity, particularly against Gram-positive bacteria. nih.gov Its mechanism in bacteria includes damaging cell membrane components and inhibiting the growth of the cell wall. nih.gov This is distinct from many other antibiotics that directly interfere with the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.

While antibiotics like β-lactams and vancomycin target specific enzymatic steps in peptidoglycan assembly, this compound's effect appears to be broader. In Methicillin-resistant Staphylococcus aureus (MRSA), treatment with this compound leads to the leaking of bacterial contents, indicating damage to the cell membrane. nih.gov This damage is likely a consequence of increased oxidative stress induced by the antibiotic. nih.gov The resulting damage to cellular components includes the cell membrane. nih.gov

The sensitivity of different bacteria to this compound is not strictly related to the complexity of their cell surface morphology. Both bacteria with simple and complex surfaces have been found to be susceptible.

Regulation of Bacterial Virulence Factors

In addition to its effects on the bacterial cell structure, this compound can reduce the virulence of bacteria by regulating the expression of specific virulence factors. nih.gov This has been observed in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Research indicates that this compound down-regulates the expression of the Serine-aspartate repeat-containing protein D (SdrD) and Clumping factor A (ClfA). nih.gov SdrD is important for MRSA's ability to bind to host cells and enhance its virulence, while ClfA is a critical virulence factor that promotes bacterial aggregation in plasma. nih.gov

Furthermore, this compound affects proteins related to quorum sensing, a system of cell-to-cell communication that bacteria use to coordinate group behavior, including virulence. The expression of Accessory gene regulator A (AgrA) was observed to be down-regulated, while S-ribosylhomocysteine lyase (LuxS) was up-regulated. nih.gov Both AgrA and LuxS are involved in biological processes such as host infection. nih.gov This differential regulation suggests that this compound can disrupt the normal quorum-sensing pathways to reduce bacterial virulence. nih.gov

| Virulence Factor | Function | Effect of this compound |

| SdrD | Binds to host cells, enhances virulence. | Down-regulated |

| ClfA | Promotes bacterial aggregation. | Down-regulated |

| AgrA | Quorum sensing, regulates virulence. | Down-regulated |

| LuxS | Quorum sensing, regulates virulence. | Up-regulated |

Structural Biology and Biophysics of Actinomycin D Dna Complexes

High-Resolution Structural Elucidation

The detailed molecular interactions between actinomycin (B1170597) D and DNA have been elucidated through high-resolution structural studies, providing a foundation for understanding its mechanism of action.

X-ray crystallography has been instrumental in revealing the atomic-level details of actinomycin D-DNA complexes. These studies have confirmed that the planar phenoxazone ring of this compound intercalates between the guanine (B1146940) and cytosine bases of a 5'-GpC-3' step. The two cyclic pentapeptide lactone rings of the drug reside in the minor groove of the DNA. nih.govoup.com

One of the earliest crystal structures of an this compound-DNA complex involved the self-complementary DNA octamer d(GAAGCTTC). rcsb.orgcapes.gov.br This study, and subsequent ones, demonstrated that the specificity for the GpC sequence is driven by specific hydrogen bonds between the threonine residues in the pentapeptide rings of this compound and the N3 and 2-amino groups of the guanine bases. rsc.orgoup.com

Crystal structures of this compound bound to DNA sequences containing CGG triplet repeats, which are associated with certain neurological diseases, have revealed unexpected conformational changes. nih.govnih.gov In a complex with d(ATGCGGCAT), two this compound molecules were found to bind to adjacent and overlapping GpC sites. This binding induced a sharp bend in the DNA, a localized left-handed twist, and the flipping out of a guanosine (B1672433) base. nih.govnih.govoup.com Another study on a complex with a CTG triplet repeat sequence also showed significant DNA unwinding and bending. oup.com

Furthermore, a crystal structure of this compound complexed with d(CGATCGATCG), a sequence lacking the canonical GpC binding site, revealed a novel slipped duplex formation where the A3-T4 dinucleotides were looped out. rcsb.org

Table 1: Key X-ray Crystallography Studies of this compound-DNA Complexes

| PDB ID | DNA Sequence | Resolution (Å) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2D55 | d(GAAGCTTC) | 3.0 | Intercalation at GpC, distorted B-DNA, asymmetrical unwinding. | rcsb.org |

| 1I3W | d(CGATCGATCG) | 1.7 | Slipped duplex formation with looped-out dinucleotides. | rcsb.org |

| 4HIV | d(ATGCGGCAT) | 2.6 | Nucleotide flipping, sharp bend, left-handed twist at CGG repeat. | nih.govnih.govnakb.org |

| - | d(ATGCTGCAT)₂ | 2.6 | Binding to GpC sites flanking a T:T mismatch, DNA bending. | oup.com |

Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the solution-state structure and dynamics of this compound-DNA complexes, complementing the static picture from X-ray crystallography. rsc.org NMR studies have confirmed the GpC binding preference and the intercalation of the phenoxazone ring. nih.gov

An NMR study of this compound bound to d(AAGCGCTT) showed that the binding of two drug molecules to adjacent GpC sites induces a bend in the DNA duplex and unwinding at the central GC step. nih.gov This is consistent with findings from X-ray crystallography and highlights the significant distortion this compound imposes on the DNA helix. nih.govnih.gov

³¹P NMR studies have been particularly useful in probing the conformational changes in the DNA backbone upon this compound binding. The titration of DNA with this compound results in a distinct downfield shifted ³¹P NMR signal, indicative of a significant alteration in the phosphate (B84403) backbone geometry. nih.govoup.com The magnitude of this chemical shift change has been correlated with the degree of DNA unwinding. nih.govoup.com

NMR has also been used to investigate the binding of this compound to non-canonical DNA structures, such as hairpins and mismatched DNA. oup.comoup.com For example, studies on hairpins containing a 5'-GXC/CYG-3' recognition site revealed an unusual binding mode where the central base pairs are disrupted and displaced by the this compound chromophore. oup.com Other NMR studies have investigated the binding of this compound to single-stranded DNA, proposing a "hemi-intercalation" model. tandfonline.com

Table 2: Selected NMR Studies on this compound-DNA Interactions

| DNA/Complex | NMR Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|

| ActD-d(AAGCGCTT) complex | ¹H NMR | DNA bending and unwinding upon binding of two ActD molecules. | nih.gov |

| ActD with various DNA | ³¹P NMR | Downfield chemical shift upon binding, correlating with DNA unwinding. | nih.govoup.com |

| ActD with d(GCGC) sequences | ¹H and ³¹P NMR | High specificity for GpC sites, formation of 1:1 and 2:1 complexes. | nih.gov |

| ActD with hairpin DNA | ¹H NMR | Disruption of central base pairs and displacement by the chromophore. | oup.com |

| ActD with d(TGTCATG) | ¹H NMR | Slipped duplex binding model proposed. | nih.gov |

Conformational Changes Induced in DNA upon this compound Binding

The intercalation of this compound into the DNA double helix is not a passive process but one that actively reshapes the DNA structure, leading to significant functional consequences.

A hallmark of this compound binding is the induction of both bending and unwinding of the DNA duplex. oup.cominterchim.frletstalkacademy.com The intercalation of the phenoxazone ring forces the base pairs apart, leading to a local unwinding of the helix. rcsb.org The extent of unwinding can be substantial, with some studies reporting a complete unwinding at the central step between two adjacent binding sites. nih.gov For instance, in the complex with d(AAGCGCTT), the DNA helix is significantly unwound at the central (C4-G5) step. nih.gov

Simultaneously, the presence of the bulky cyclic pentapeptides in the minor groove causes the DNA to bend. oup.comoup.com The degree and direction of the bend can vary depending on the DNA sequence and the stoichiometry of binding. In a complex where two this compound molecules bind to adjacent sites, the DNA helix exhibits a pronounced kink, bending towards the major groove. nih.gov This bending widens the minor groove, which helps to accommodate the peptide rings. nih.govnih.gov A study involving the complex of this compound with d(ATGCGGCAT) reported a sharp bend in the DNA helix. nih.govnih.gov

In certain sequence contexts, the binding of this compound can lead to a dramatic conformational change known as nucleotide flipping. oup.com This phenomenon involves the rotation of one or more nucleotide bases out of the helical stack, leaving them exposed to the solvent.

This was strikingly observed in the crystal structure of this compound bound to a DNA sequence containing a CGG triplet repeat, d(ATGCGGCAT). nih.govnih.govoup.com The binding of two this compound molecules to this sequence forces the 3'-guanosine of the CGG triplet to flip out of the duplex. nih.gov This base flipping is a mechanism to relieve the steric strain caused by the close proximity of the two bound drug molecules. nih.gov Nucleotide flipping has also been suggested in other unusual binding modes of this compound, particularly in complexes with mismatched or non-canonical DNA sequences. oup.comoup.com

This compound can also induce the formation of non-B-form DNA structures, such as slipped duplexes. This has been observed in studies with DNA sequences that are not perfectly self-complementary or lack the canonical GpC binding site. rcsb.orgcsic.es

The crystal structure of this compound complexed with d(CGATCGATCG) provided the first direct evidence for this phenomenon. rcsb.org In this complex, the DNA forms a slipped duplex where the two strands are misaligned, causing the A3-T4 dinucleotides to loop out from the helix. rcsb.org this compound then intercalates into the remaining base-paired regions. rcsb.org

NMR studies on the interaction of this compound with d(TGTCATG) and related oligomers also support a slipped duplex binding model. nih.govresearchgate.net In this model, a dimeric duplex is formed at the self-complementary CATG sequence, with the TGT ends being extruded. Two this compound molecules then bind to the ends of this duplex. nih.gov The formation of such non-canonical structures highlights the ability of this compound to recognize and stabilize DNA conformations that deviate from the classical double helix.

Left-Handed DNA Twist Induction

The interaction of this compound with DNA can lead to significant structural distortions, including the induction of a left-handed twist in the DNA helix. This is a departure from the canonical right-handed B-form DNA structure. Research has shown that the binding of this compound, particularly at GpC sites within (CGG)n trinucleotide repeat sequences, can induce a left-handed helical twist at the central GpC step. nih.govnih.gov This structural alteration is a key feature of the drug's mechanism of action and is not commonly observed in other DNA-drug complexes. nih.gov The induction of this left-handed twist is accompanied by other significant conformational changes, such as a sharp bend in the DNA helix and the flipping out of a nucleotide. nih.govnih.gov

One study on the complex of this compound with the oligonucleotide d(ATGCGGCAT) revealed a slide displacement in the five central steps of the DNA upon drug binding, contributing to this unusual helical conformation. nih.gov The steric pressure between the bulky pentapeptide rings of two this compound molecules binding to adjacent, partially overlapping sites is thought to be a driving force for these distortions. nih.govnih.gov To accommodate the drug, the DNA backbone unwinds, which in specific sequence contexts, results in the adoption of a left-handed twist. nih.gov

Widening and Opening of the Minor Groove

A hallmark of this compound's interaction with DNA is the significant widening and opening of the minor groove. nih.govnih.gov The two cyclic pentapeptide lactone rings of this compound are too bulky to fit into the standard B-form DNA minor groove. nih.govannualreviews.org Consequently, upon intercalation of the phenoxazone chromophore, the DNA helix must undergo substantial conformational changes to accommodate these peptide rings. nih.govnih.govannualreviews.org

This widening is a direct consequence of the steric clash that would otherwise occur between the inwardly pointing peptide rings and the floor of the minor groove. nih.govnih.gov NMR and X-ray crystallography studies have consistently demonstrated this phenomenon. For instance, in the complex of this compound with d(AAGCGCTT), the binding of two drug molecules to adjacent GpC sites leads to a widening and opening up of the minor groove. nih.gov Similarly, in the ActD–d(ATGCGGCAT) complex, the minor groove width is expanded at the central step to relieve steric conflict between the peptide rings of two bound drug molecules. nih.gov This structural adaptation is crucial for the stable binding of this compound and is a key determinant of its sequence specificity. annualreviews.org The DNA helix bends towards the major groove, which further facilitates the opening of the minor groove to accommodate the drug. nih.govnih.gov

Theoretical Models and Computational Studies of this compound-DNA Interactions

Molecular Mechanics (MM+) and Semi-Empirical Methods (AM1)

Computational methods have been instrumental in elucidating the intricacies of this compound-DNA interactions. Molecular mechanics (MM+) and semi-empirical methods, such as AM1, have been employed to model and analyze these complexes. nih.govlew.robiochempress.com These methods allow for the optimization of the geometries of this compound-DNA complexes and the calculation of interaction energies. biochempress.comresearchgate.net

For example, studies have utilized MM+ molecular mechanics and the AM1 semi-empirical method to investigate the binding of this compound to both single- and double-stranded DNA. nih.govlew.ro These computational approaches have been used to build model structures of the drug-nucleic acid complexes, often starting with manual docking followed by energy minimization. biochempress.com The AM1 method, for instance, has been used for the preliminary optimization of the structure of this compound before further analysis. d-nb.info These theoretical models have provided valuable insights that complement experimental findings, helping to rationalize the observed binding preferences and conformational changes in the DNA upon drug binding. nih.govuah.esnih.gov

Quantum-Chemical Criteria for Hydrogen Bonding Analysis

To gain a more detailed understanding of the forces stabilizing this compound-DNA complexes, quantum-chemical criteria have been applied to analyze hydrogen bonding. One such criterion is the Mulliken overlap population, which provides a quantitative measure of the strength of hydrogen bonds. nih.govunibuc.ro This method has been used in conjunction with programs like SHB_interactions to analyze the hydrogen-bonding patterns in this compound-DNA complexes. nih.govlew.rounibuc.ro

Analysis of van der Waals and Electrostatic Interactions

The binding of this compound to DNA is governed by a combination of forces, with van der Waals and electrostatic interactions playing crucial roles in both affinity and sequence specificity. uah.esnih.govlew.roresearchgate.net Detailed energy decomposition analyses have been performed to partition the total interaction energy into these components. uah.esnih.gov These studies have revealed that the discrimination between different DNA sequences by this compound arises from a complex interplay of hydrogen bonding and stacking interactions, which are reflected in the van der Waals and electrostatic energy terms. uah.esnih.gov

The nonelectrostatic contribution, which includes van der Waals stacking interactions and hydrogen bonds, is the major driving force for the binding of the uncharged this compound molecule to DNA. lew.ro The electrostatic contribution, while smaller, is still significant for sequence discrimination. uah.esresearchgate.net For instance, the deeper and narrower minor groove of an A:T pair compared to a G:C pair leads to more favorable electrostatic interactions with the pentapeptide rings of this compound. researchgate.net Conversely, van der Waals interactions can be more favorable with certain flanking sequences over others. researchgate.net Molecular dynamics simulations have also highlighted that van der Waals interactions are the primary attractive forces for the binding of this compound derivatives to DNA hairpins. nih.gov

Models of Interaction with Oligonucleotides

The interaction of this compound has been studied with a variety of synthetic oligonucleotides to model its binding to DNA. These models have been crucial for understanding the drug's sequence specificity and the conformational changes it induces. nih.govcsic.esacs.org Early models used deoxydinucleotides to show that the quinoid portion of the phenoxazone ring preferentially binds guanine nucleotides, suggesting that stacking forces are a primary determinant for the guanine requirement in DNA binding. nih.gov

More complex oligonucleotide models have been used to investigate the binding to various sequence contexts, including canonical GpC sites, non-classical sites like GpG and GpT, and sequences containing modified bases. uah.esnih.gov Studies with oligonucleotides such as d(GAAGCTTC)2 have provided high-resolution crystal structures of the complex, serving as a basis for further computational modeling. uah.esnih.gov Furthermore, research has explored the interaction of this compound with single-stranded DNA oligonucleotides, revealing that the drug can bind to and stabilize hairpin structures, sometimes involving mismatched base pairs. nih.govoup.com For example, this compound has been shown to induce the formation of a hairpin structure in the seemingly single-stranded oligomer 5'-CCGTTTGTGG-3'. nih.gov These oligonucleotide models have been essential for building a comprehensive picture of the diverse binding modes of this compound.

Biosynthesis and Molecular Genetics of Actinomycin D

Actinomycin (B1170597) D Producing Organisms

Actinomycin D is produced by several species of filamentous bacteria belonging to the genus Streptomyces. These microorganisms are a rich source of various secondary metabolites, including numerous clinically important antibiotics. Notable producers of this compound include Streptomyces parvulus, Streptomyces chrysomallus, and the marine-derived Streptomyces costaricanus. cmu.ac.thcolab.wsnih.gov These organisms possess the actinomycin synthetase (acm) gene cluster, which contains the genetic information necessary to perform the multi-step biosynthesis of this complex molecule. nih.govmdpi.com

| Producing Organism | Key Characteristics |

| Streptomyces parvulus | Known producer of this compound, often used in studies of its biosynthesis. cmu.ac.thfrontiersin.orgscielo.br |

| Streptomyces chrysomallus | Produces actinomycin C and possesses a well-studied actinomycin biosynthetic gene cluster. mdpi.comnih.gov |

| Streptomyces costaricanus | A marine-derived species that produces this compound, with its biosynthetic gene cluster identified. nih.govmdpi.comsemanticscholar.org |

Precursor Biosynthesis Pathways

The synthesis of this compound relies on specific precursor molecules, which are themselves generated through dedicated metabolic routes. The formation of the phenoxazinone chromophore, a key structural feature of this compound, requires the precursor 4-methyl-3-hydroxyanthranilic acid (4-MHA). researchgate.netrsc.org

The biosynthetic journey to 4-MHA starts with the essential amino acid L-tryptophan. researchgate.netrsc.org This initial substrate is channeled from primary metabolism into the specialized secondary metabolic pathway of this compound synthesis. The conversion involves a series of enzymatic steps that transform the indole (B1671886) ring of tryptophan into the substituted anthranilic acid structure of 4-MHA. nih.gov The exact sequence of these reactions, particularly the methylation step, can vary between different actinomycin-producing strains. mdpi.comresearchgate.net For instance, in S. chrysomallus, methylation occurs at the 3-hydroxykynurenine stage, whereas in S. antibioticus, it happens after the formation of 3-hydroxyanthranilic acid. researchgate.net

A cascade of specific enzymes facilitates the conversion of tryptophan to 4-MHA, with each enzyme performing a distinct role in modifying the substrate. rsc.org

| Enzyme | Function in 4-MHA Biosynthesis |

| Tryptophan Dioxygenase | Initiates the pathway by catalyzing the oxidative cleavage of the L-tryptophan indole ring to create N-formylkynurenine. nih.gov |

| Kynurenine (B1673888) Formamidase | Hydrolyzes the formyl group from N-formylkynurenine to yield kynurenine. nih.gov |

| Kynurenine Hydroxylase | Also known as kynurenine 3-monooxygenase, it adds a hydroxyl group to kynurenine, forming 3-hydroxykynurenine. nih.govrsc.org |

| Hydroxykynureninase | Cleaves 3-hydroxy-4-methylkynurenine to produce 4-MHA in some pathways. mdpi.comresearchgate.net In other pathways, it may act on 3-hydroxykynurenine to form 3-hydroxyanthranilic acid. researchgate.net |

| Methyltransferase | Catalyzes the addition of a methyl group. This can occur on 3-hydroxykynurenine to form 3-hydroxy-4-methylkynurenine or on 3-hydroxyanthranilic acid to form 4-MHA, depending on the organism. mdpi.comresearchgate.net |

Nonribosomal Peptide Synthetase (NRPS) Assembly Line

The core of this compound's structure is assembled by a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). mdpi.comnih.govbiorxiv.org This assembly line is responsible for the sequential condensation of the amino acids that constitute the two pentapeptide lactone rings of this compound. The NRPS is modular, with each module dedicated to the recognition, activation, and incorporation of a specific amino acid. biorxiv.org The growing peptide chain is systematically passed from one module to the next. biorxiv.org The amino acids typically incorporated are L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline. nih.govmdpi.com The NRPS system ensures the precise sequence and stereochemistry of these amino acids, culminating in the formation of a 4-MHA-pentapeptide intermediate. nih.gov

Dimerization of Monocyclic Arylpentapeptide Lactones

Following the NRPS-mediated synthesis, two identical monomeric units, known as 4-MHA-pentapeptide lactones, are generated. nih.govresearchgate.net These monomers must then be joined together in a crucial dimerization step. nih.gov This process is an oxidative coupling reaction that links the two 4-MHA moieties, setting the stage for the formation of the molecule's central chromophore. nih.govresearchgate.net

Phenoxazinone Chromophore Formation via Phenol Oxidation

The final step in the biosynthesis is the formation of the signature phenoxazinone chromophore, which gives this compound its color and is vital for its biological activity. nih.govnih.gov This is achieved through the oxidative condensation of the two 4-MHA precursors within the dimerized structure. nih.gov The enzyme phenoxazinone synthase, a copper-containing oxidase, catalyzes this complex 6-electron oxidation, leading to the formation of the planar, aromatic phenoxazinone ring system. nih.gov This completes the assembly of the this compound molecule. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters (acn)

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), often referred to as the acn cluster. The discovery and detailed analysis of this gene cluster in various Streptomyces species have been crucial for understanding the molecular basis of its production.

Genomic sequencing and analysis of actinomycin-producing strains, such as Streptomyces antibioticus, Streptomyces chrysomallus, and the marine-derived Streptomyces costaricanus, have led to the identification and characterization of the acn BGC. nih.govsemanticscholar.orgnih.gov In S. chrysomallus, the gene cluster spans approximately 50 kilobases (kb) of DNA and contains 28 biosynthetic genes. semanticscholar.orgnih.gov A similar cluster, though lacking gene duplicates, was identified in S. antibioticus. nih.govsemanticscholar.org In S. costaricanus SCSIO ZS0073, the acn cluster is about 39.8 kb and comprises 25 open reading frames (ORFs). nih.govsemanticscholar.org

A central feature of the acn cluster is the set of genes encoding non-ribosomal peptide synthetases (NRPSs), which are large, multifunctional enzymes responsible for assembling the two pentapeptide lactone chains of this compound. nih.govsemanticscholar.orgrsc.org These NRPS genes, often designated acmA, acmB, and acmC, work in a modular fashion to incorporate specific amino acids, including L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline, into the peptide chains. nih.govmdpi.com

The cluster also contains genes essential for the synthesis of the phenoxazinone chromophore, which is derived from the amino acid tryptophan. nih.govrsc.org Key genes in this part of the pathway include those encoding for tryptophan 2,3-dioxygenase, kynurenine formamidase, kynureninase, and a methyltransferase. nih.govresearchgate.net These enzymes catalyze the conversion of tryptophan into the crucial precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.govrsc.orgresearchgate.net

Additionally, the acn cluster houses regulatory genes that control the expression of the biosynthetic genes. For example, in S. costaricanus, four positive regulatory genes (acnWU4RO) have been identified through gene inactivation studies. nih.gov The cluster may also contain genes encoding transporters for exporting the synthesized this compound out of the cell. asm.org The organization and composition of the acn gene cluster can show some variation between different producing organisms, which can sometimes lead to the production of different actinomycin analogs. semanticscholar.orgrsc.org

| Gene Designation | Encoded Enzyme/Protein | Function in Biosynthesis |

| acnA, acmB, acmC | Non-ribosomal Peptide Synthetases (NRPSs) | Assemble the pentapeptide side chains from amino acid precursors. nih.govnih.gov |

| acnH | Tryptophan 2,3-dioxygenase | Catalyzes the initial step in the formation of the 4-MHA chromophore from tryptophan. nih.govresearchgate.net |

| acnG | Kynurenine formamidase | Involved in the conversion of tryptophan to 4-MHA. nih.govresearchgate.net |

| acnL | Kynureninase | An enzyme in the 4-MHA precursor biosynthetic pathway. nih.govresearchgate.net |

| acnM | Methyltransferase | Catalyzes the methylation step in the formation of 4-MHA. nih.govresearchgate.net |

| acnWU4RO | Regulatory Proteins | Positively regulate the expression of the actinomycin biosynthetic genes. nih.gov |

Genetic Modification and Analog Production

The detailed knowledge of the this compound biosynthetic gene cluster (acn) provides a foundation for producing novel actinomycin analogs through genetic engineering. rsc.org These efforts aim to generate new compounds with potentially improved therapeutic characteristics, such as increased efficacy and reduced side effects. rsc.org

A primary strategy involves the manipulation of the non-ribosomal peptide synthetase (NRPS) genes to alter the amino acid sequence of the pentapeptide lactone rings. By modifying the substrate-conferring adenylation domains within the NRPS modules, it is possible to incorporate different amino acids, leading to the creation of new actinomycin derivatives.

Another successful approach is precursor-directed biosynthesis, also known as mutasynthesis. researchgate.netacs.org This technique involves deleting key genes in the biosynthetic pathway, such as those responsible for the synthesis of the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor. researchgate.netacs.org The resulting mutant strain is then fed with structurally modified synthetic precursors. researchgate.netacs.org The biosynthetic machinery of the organism can incorporate these "unnatural" building blocks, resulting in the production of novel analogs. For instance, feeding halogenated or methoxy-substituted 4-MHA analogues to an acnGHLM-deleted mutant of Streptomyces costaricanus has led to the production of several new halogenated actinomycin analogues with significant antimicrobial activities. researchgate.netacs.orgcolab.ws

Furthermore, genome mining of various actinomycete strains continues to reveal new putative actinomycin BGCs. rsc.orgmdpi.com These newly discovered clusters may possess unique genes or gene arrangements, offering the potential to produce novel members of the actinomycin family with different structural features and biological activities. rsc.org The discovery of shunt products from the actinomycin pathway, such as actinrhaters A and B, also provides new insights into the chemical diversity that can be generated from this biosynthetic machinery. rsc.org The enzymatic synthesis of this compound and its analogs from synthetic pentapeptide lactone precursors has also been demonstrated, offering a cell-free approach to generating novel compounds. nih.gov

| Research Focus | Key Findings |

| Precursor-Directed Biosynthesis | Feeding halogenated 4-MHA analogues to an S. costaricanus mutant resulted in new antibacterial actinomycin analogues. researchgate.netacs.org |

| Genome Mining | Identification of a putative actinomycin gene cluster in Kitasatospora sp. led to the isolation of actinomycins D and V, along with novel 4-MHA derivatives (actinrhaters A and B). rsc.org |

| Enzymatic Synthesis | Cell-free enzymatic systems have been used to synthesize this compound and its analogs from synthetic pentapeptide lactone precursors. nih.gov |

| Isolation of Natural Analogs | Chemical investigation of a Streptomyces sp. from the Sinai desert led to the isolation of new this compound analogs with activity against MRSA. nih.gov |

Cellular and Molecular Effects Beyond Direct Dna Binding

Impact on Gene Expression and mRNA Stability

Actinomycin (B1170597) D's potent inhibition of RNA polymerase activity serves as a valuable tool for studying the dynamics of mRNA, providing insights into the regulation of gene expression at the post-transcriptional level.

Actinomycin D is a widely utilized transcription inhibitor that functions by intercalating into DNA, thereby preventing the unwinding of the DNA double-helix and obstructing the activity of DNA-dependent RNA polymerase. nih.gov This action is not entirely selective, as it can inhibit all isoforms of RNA polymerase, in contrast to agents like α-amanitin which is more specific for RNA polymerase II and III. mdpi.com The primary consequence of this inhibition is a global shutdown of gene transcription. mdpi.com

The use of this compound to block transcription is a classic and straightforward method for determining the half-life of mRNA in various cellular models. nih.govnih.govspringernature.com The experimental protocol generally involves treating cultured cells with this compound to halt the synthesis of new mRNA. nih.govspringernature.com Following this transcriptional blockage, total RNA is isolated at several time points. springernature.com The abundance of specific transcripts at each time point is then quantified using techniques such as quantitative PCR (qPCR), Northern blot analysis, or DNA microarray hybridization. nih.govpnas.orgspringernature.com

By plotting the amount of a specific mRNA remaining at each time point, a decay curve can be generated. From this curve, the mRNA half-life, which is the time it takes for half of the initial amount of the mRNA to be degraded, can be calculated. pnas.org This method has been applied across a wide range of cell types and experimental conditions to understand how different factors influence gene expression at the post-transcriptional level. nih.govpnas.org For example, this technique has been used to compare mRNA stability in control versus gene-depleted pluripotent stem cells and to assess how cellular stress affects mRNA turnover. nih.govpnas.org While effective, it's acknowledged that this compound can have side effects, and the calculated half-lives can sometimes vary from those determined by other techniques. nih.gov

| Cellular Model | Experimental Condition | Quantification Method | Key Finding | Reference |

|---|---|---|---|---|

| Mouse Induced Pluripotent Stem Cells (iPSCs) | Control vs. SRSF3 depletion | Quantitative PCR (qPCR) | Used to determine if SRSF3 affects the stability of its target mRNAs. | nih.gov |

| H1299 Cells | Stress vs. untreated conditions | Northern Blot Analysis | Validated that changes in mRNA levels for certain genes under stress were due to altered mRNA turnover. | pnas.org |

| Mouse Myeloma 4T001 Cells | Comparison of different half-life measurement techniques | Decay following this compound administration | Ig gamma 2b mRNA half-life was measured at 2.9 hours. | nih.gov |

Beyond its global effects, this compound has been instrumental in dissecting the regulation of specific genes, revealing complex and sometimes paradoxical effects on mRNA stability.

ALKBH5 mRNA: The stability of the mRNA for the N6-methyladenosine (m6A) demethylase ALKBH5 has also been investigated using this compound. In breast cancer cells, treatment with the BRD4 inhibitor JQ1 was found to significantly increase the stability of ALKBH5 mRNA, an effect that was confirmed through this compound chase experiments. researchgate.net Similarly, studies in renal cell carcinoma and cardiomyocytes have utilized this compound to demonstrate how ALKBH5 can, in turn, regulate the stability of other mRNAs, such as AURKB and SIRT1, respectively. peerj.comresearchgate.net For instance, overexpression of ALKBH5 increased the half-life of AURKB mRNA, while ALKBH5 knockdown decreased it. researchgate.net

| Gene | Cell Type/System | Observed Effect of this compound | Inferred Mechanism | Reference |

|---|---|---|---|---|

| c-Myc | Mutational analysis system | Inhibits translation-dependent turnover. | Indirectly stabilizes mRNA by affecting a coupled degradation pathway. | doi.org |

| Leptin (ob gene) | Rat adipocytes | Reduced the loss of leptin mRNA over 24 hours. | Inhibition of the synthesis of a labile protein required for leptin mRNA degradation. | apexbt.comnih.gov |

| ALKBH5 | Breast cancer cells (MDA-MB-231, BT-549) | Used to confirm that BRD4 inhibition increases ALKBH5 mRNA stability. | This compound chase assay demonstrated a longer half-life of ALKBH5 mRNA upon JQ1 treatment. | researchgate.net |

| CYR61 | Trophoblast cells | Used to show that ALKBH5 knockdown increased the half-life of CYR61 mRNA. | This compound chase assay measured mRNA decay rates. | thno.org |

Chromatin Remodeling and Structure

This compound's interaction with DNA can also lead to alterations in chromatin structure and its association with key architectural proteins.

The accessibility of DNA within the chromatin landscape is a key determinant of gene regulation. Studies have shown that this compound can influence this accessibility. In Drosophila cells, treatment with this compound resulted in subtle increases in chromatin accessibility near the transcription start sites (TSS) of genes. biorxiv.org This effect was more pronounced at closely spaced divergent promoters compared to tandem promoters. biorxiv.org In human K562 cells, this compound treatment, which stalls RNA Polymerase II (RNAPII) elongation, led to a rapid increase in the chromatin occupancy of both RNAPII-S5P and the BAF chromatin remodeling complex. biorxiv.org This suggests that the physical blockage of RNAPII by this compound can recruit chromatin remodelers, thereby altering the local chromatin environment. It is known that the concentration of DNA-binding sites for this compound in the nucleus is high and varies with the cell cycle, depending on DNA accessibility within chromatin. oup.com

This compound can influence the association of key architectural proteins with chromatin, including linker histone H1, heterochromatin protein 1 (HP1), and the histone variant macroH2A.

Histone H1 and HP1: Linker histone H1 plays a crucial role in stabilizing higher-order chromatin structure. In studies of ribosomal DNA (rDNA) transcription, inhibition by this compound was shown to increase the association of both histone H1 and HP1 with the rRNA gene repeat. mdpi.com Furthermore, treatment of cells with this compound, which displaces HMGN proteins from chromatin, was used in FRAP (fluorescence recovery after photobleaching) analysis to study the competitive binding of H1 and HMGN proteins to chromatin. embopress.org In studies of nucleolar structure, this compound treatment, which inhibits rRNA transcription, caused a repositioning of the HP1β-fibrillarin complex towards the nucleolar border. researchgate.netresearchgate.net

macroH2A: The histone variant macroH2A is generally associated with transcriptional repression. Inhibition of RNA polymerase I transcription with this compound induces the recruitment of macroH2A1 to the rDNA and its relocalization to the nucleolus. nih.gov This suggests that transcriptional activity can influence the positioning of this repressive histone variant. In colorectal cancer cells, the interaction between the long non-coding RNA H19 and macroH2A was investigated. Treatment with this compound attenuated the effect of H19 on the expression of CDK8, suggesting a transcriptional regulation mechanism potentially involving the interplay between H19, macroH2A, and the chromatin state. nih.govresearchgate.net

Influence on Nucleosome Position and Structure

This compound's influence extends to the very architecture of chromatin, specifically affecting nucleosome structure. Research indicates that the intercalation of this compound into the DNA of transcriptionally active nucleosomes can "lock" them into an "unfolded" but still potentially active state. nih.gov This was observed in a study where nucleosomes from active c-fos and c-myc genes retained their affinity for a mercury column—a characteristic of their transcribed state—even after transcription was halted by this compound. nih.gov In contrast, when transcription was inhibited by α-amanitin, which targets RNA polymerase II, the oncogene-containing nucleosomes quickly lost this affinity. nih.gov This suggests that this compound's presence within the DNA of the nucleosome preserves a structurally altered conformation associated with transcriptional activity. nih.gov This effect is attributed to the preferential binding of this compound to the DNA within these active nucleosomes. nih.gov

Furthermore, the presence of this compound can impact the analysis of nucleosome positioning in transcriptome studies. For instance, in Schizosaccharomyces pombe, the correlation between sense and antisense transcription, which can be related to nucleosome organization, was lost when reverse transcription was performed in the presence of this compound. uni-muenchen.de While the precise mechanisms by which this compound alters local nucleosome positioning are complex and likely sequence-dependent, its ability to intercalate into DNA provides a physical basis for such structural perturbations. tandfonline.comresearchgate.net

Interactions with Chromatin Remodeling Proteins (e.g., BRG1, SNF2H)

This compound's impact on transcription is also mediated through its effects on chromatin remodeling complexes, which are essential for modulating DNA accessibility. The formation of certain remodeling complexes is dependent on active transcription, and therefore can be inhibited by this compound. A key example is the B-WICH complex, which contains the ATP-dependent chromatin remodeler SNF2H. The formation of the functional B-WICH complex is prevented by transcription inhibitors like this compound, indicating that its assembly or stability is linked to ongoing RNA synthesis. diva-portal.org The B-WICH complex is known to be required for maintaining an open chromatin structure at ribosomal DNA (rDNA) gene promoters to facilitate transcription by RNA Polymerase I. diva-portal.org

| Chromatin Remodeling Protein/Complex | Effect of this compound | Research Finding |

| B-WICH (contains SNF2H) | Prevents the formation of the complex. diva-portal.org | The assembly of the B-WICH complex is dependent on active transcription, which is inhibited by this compound. diva-portal.org |

| CHD9 | Reduces the association of n-CHD9 with ribosomal DNA (rDNA). nih.gov | This compound induces dispersal and segregation of nucleolar components, leading to reduced binding of CHD9 at the rDNA locus. nih.gov |

Cell Cycle Modulation at the Molecular Level

Induction of G1-phase Arrest

This compound is a potent inducer of cell cycle arrest, particularly at the G1 phase. This effect has been observed across various cell types, including normal human oral keratinocytes, vascular smooth muscle cells (SMCs), and certain cancer cell lines. spandidos-publications.comnycu.edu.tw The G1 arrest is a key mechanism underlying its anti-proliferative effects.